1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKFWPNGGRTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352807 | |
| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24058-92-2 | |
| Record name | 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Intermediate Nitrobenzyl Ethers
The process begins with the reaction of 3-chloromethyl nitrobenzene (III) with alcohols (e.g., 3-methyl-1-butanol) in dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at temperatures ranging from -10°C to 150°C. Potassium hydroxide or sodium hydride acts as a hydrogen chloride acceptor, facilitating etherification over 0.1–20 hours. For example, reacting 3-chloromethyl nitrobenzene with 3-methyl-1-butanol at 43°C yields 1-(3-methylbutoxy)methyl-3-nitrobenzene with a 72% yield after recrystallization.
Table 1: Key Reaction Conditions for Nitrobenzyl Ether Synthesis
| Starting Material | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| 3-Chloromethyl nitrobenzene | DMF/HMPA | 0–80°C | KOH | 72 |
Reduction and Diazotization
The nitro group in the ether intermediate is reduced to an amine using hydrazine hydrate in ethanol with palladium-carbon catalysis. Subsequent diazotization with sodium nitrite in hydrochloric acid generates a diazonium salt, which reacts with 2-benzoxazolin-5-one derivatives to form hydrazono intermediates. For instance, 2-(2-fluorophenyl)-4-(3-((3-methylbutoxy)methyl)phenyl)hydrazono-2-oxazolin-5-one is obtained in 35.5% yield after cyclization at -30°C to 40°C.
Cyclization of Oxalanilide Hydrazine Derivatives
CN111471028A describes an alternative route involving oxalanilide hydrazine and formamidine acetate, optimized for 1,2,4-triazole-3-formic acid derivatives. While this method targets simpler triazole structures, its principles can be adapted for 1,5-diphenyl variants by substituting phenyl-containing precursors.
Reaction Mechanism and Conditions
Oxalanilide hydrazine reacts with formamidine acetate in n-butanol at 145°C for 3–4 hours, forming 1,2,4-triazole-3-formyl-N-phenylamine. Cyclization under basic conditions (e.g., NaOH or KOH) in water or ethanol at reflux temperatures yields the triazole core. For instance, using cesium hydroxide and polyethylene glycol catalysts achieves a 93.2% yield of the intermediate, which is subsequently hydrolyzed to the carboxylic acid with HCl.
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | Water | Reflux | 2 | 81 |
| CsOH | Ethanol | Reflux | 3 | 93.2 |
Hydrolysis of Carboxamide Precursors
The hydrolysis of carboxamide intermediates to carboxylic acids is a critical step in many triazole syntheses. While CN87102978A focuses on carboxamides, standard hydrolysis conditions (e.g., 6M HCl at reflux for 12 hours) can convert the amide group to a carboxylic acid. For instance, treating 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide with HCl at 100°C for 8 hours yields the carboxylic acid with >90% purity.
Comparative Analysis of Methods
Table 3: Method Comparison for 1,5-Diphenyl-1H-1,2,4-Triazole-3-Carboxylic Acid Synthesis
| Method | Starting Material | Key Step | Yield (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | Nitrobenzene | Diazotization | 35–72 | Moderate |
| Cyclization | Oxalanilide hydrazine | Base-Catalyzed Cyclization | 81–93 | High |
The multi-step approach offers structural flexibility but suffers from moderate yields due to intermediate purification challenges. In contrast, the cyclization method provides higher yields and simpler workflows but requires adaptation for diphenyl substitution.
Industrial Applications and Patented Processes
Both patents emphasize the herbicidal activity of triazole derivatives, underscoring the commercial relevance of scalable synthesis methods. CN87102978A highlights formulations containing 0.1–50% triazole derivatives for agricultural use, while CN111471028A demonstrates the efficacy of nonionic catalysts in reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability . The triazole ring can also bind to metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Key Research Findings
Physicochemical Properties
- Lipophilicity: The diphenyl substitution in the target compound increases hydrophobicity compared to pyridyl or ribofuranosyl analogs, reducing aqueous solubility but improving membrane permeability .
- Acid-Base Behavior : The carboxylic acid group enables salt formation (e.g., sodium salts), enhancing solubility for pharmaceutical formulations .
Critical Analysis of Divergent Evidence
- Pyrazole vs. Triazole Cores : and describe pyrazole-3-carboxylic acids , which differ from triazoles in nitrogen count and electronic properties. Triazoles exhibit stronger dipole moments, enhancing receptor binding .
- Its carboxylic acid group may favor different targets (e.g., enzymes vs. ion channels) .
Biological Activity
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of various research studies.
The molecular formula of this compound is with a molecular weight of approximately 279.3 g/mol. Its structure includes two phenyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazole ring, and a carboxylic acid group at position 3.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism of action suggests potential therapeutic applications in treating epilepsy and other neurological disorders.
Neuroprotective Effects
In addition to its anticonvulsant properties, the compound has been studied for its neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro. This property suggests its potential use as an antimicrobial agent in pharmaceutical formulations .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit cell proliferation and induce cell cycle arrest highlights its potential as a chemotherapeutic agent .
Study on Anticonvulsant Activity
In a controlled study involving animal models, this compound was administered to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in epilepsy treatment.
Research on Anticancer Activity
A comparative study investigated the effects of various triazole derivatives on cancer cell lines. It was found that this compound exhibited an IC50 value of 15 μM against MCF-7 cells. This level of activity was comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- GABA Receptors : Enhances GABAergic transmission leading to increased inhibitory effects on neuronal excitability.
- Cell Cycle Regulators : Induces apoptosis through modulation of cell cycle proteins such as p53 and caspases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound Name | Biological Activity | IC50 Value (μM) | Notes |
|---|---|---|---|
| This compound | Anticonvulsant | 15 | Effective against MCF-7 cells |
| 4-Amino-3-(phenyl)-triazoles | Antimicrobial | N/A | Broader spectrum but less potent |
| 1-(Phenyl)-triazoles | Anticancer | Varies | Less selective than targeted triazoles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
